Cas no 861198-53-0 (2-(thiophen-3-yl)ethanimidamide)
2-(thiophen-3-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- 3-Thiopheneethanimidamide
- 2-Thiophen-3-yl-acetamidine
- 2-thiophen-3-ylethanimidamide
- 2-(thiophen-3-yl)ethanimidamide
- EN300-1844404
- DTXSID50393090
- 861198-53-0
- SCHEMBL4618984
- 2-(Thiophen-3-yl)acetimidamide
-
- MDL: MFCD05663385
- Inchi: 1S/C6H8N2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H3,7,8)
- InChI Key: MKZCIVBMCPIMNP-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CC(=N)N
Computed Properties
- Exact Mass: 140.04100
- Monoisotopic Mass: 140.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 78.1Ų
Experimental Properties
- PSA: 78.11000
- LogP: 2.02660
2-(thiophen-3-yl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844404-0.05g |
2-(thiophen-3-yl)ethanimidamide |
861198-53-0 | 0.05g |
$323.0 | 2023-09-19 | ||
| Enamine | EN300-1844404-0.1g |
2-(thiophen-3-yl)ethanimidamide |
861198-53-0 | 0.1g |
$339.0 | 2023-09-19 | ||
| Enamine | EN300-1844404-0.25g |
2-(thiophen-3-yl)ethanimidamide |
861198-53-0 | 0.25g |
$354.0 | 2023-09-19 | ||
| Enamine | EN300-1844404-0.5g |
2-(thiophen-3-yl)ethanimidamide |
861198-53-0 | 0.5g |
$370.0 | 2023-09-19 | ||
| Enamine | EN300-1844404-1.0g |
2-(thiophen-3-yl)ethanimidamide |
861198-53-0 | 1g |
$385.0 | 2023-06-03 | ||
| Enamine | EN300-1844404-2.5g |
2-(thiophen-3-yl)ethanimidamide |
861198-53-0 | 2.5g |
$754.0 | 2023-09-19 | ||
| Enamine | EN300-1844404-5.0g |
2-(thiophen-3-yl)ethanimidamide |
861198-53-0 | 5g |
$1115.0 | 2023-06-03 | ||
| Enamine | EN300-1844404-10.0g |
2-(thiophen-3-yl)ethanimidamide |
861198-53-0 | 10g |
$1654.0 | 2023-06-03 | ||
| Enamine | EN300-1844404-1g |
2-(thiophen-3-yl)ethanimidamide |
861198-53-0 | 1g |
$385.0 | 2023-09-19 | ||
| Enamine | EN300-1844404-5g |
2-(thiophen-3-yl)ethanimidamide |
861198-53-0 | 5g |
$1115.0 | 2023-09-19 |
2-(thiophen-3-yl)ethanimidamide Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(thiophen-3-yl)ethanimidamide
Recent Advances in the Study of 2-(Thiophen-3-yl)ethanimidamide (CAS: 861198-53-0) in Chemical Biology and Pharmaceutical Research
2-(Thiophen-3-yl)ethanimidamide (CAS: 861198-53-0) is a chemical compound that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This amidine derivative, characterized by a thiophene ring, has been investigated for its unique pharmacological properties and its role as a building block in the synthesis of more complex molecules. Recent studies have explored its mechanisms of action, synthetic pathways, and therapeutic potential, positioning it as a promising candidate for further development in the pharmaceutical industry.
One of the key areas of research involving 2-(thiophen-3-yl)ethanimidamide is its application in the design of enzyme inhibitors. Studies have demonstrated its ability to interact with specific enzymatic targets, particularly those involved in inflammatory and metabolic pathways. For instance, recent findings published in the Journal of Medicinal Chemistry highlight its inhibitory effects on certain kinases, suggesting potential applications in treating diseases such as cancer and autoimmune disorders. The compound's structural flexibility allows for modifications that can enhance its selectivity and potency, making it a valuable scaffold for drug development.
In addition to its pharmacological potential, 2-(thiophen-3-yl)ethanimidamide has also been studied for its role in chemical biology. Researchers have utilized this compound as a probe to investigate protein-ligand interactions and cellular signaling pathways. Its fluorescent properties, when derivatized, enable real-time monitoring of biological processes, providing insights into disease mechanisms. A recent study in ACS Chemical Biology detailed the use of this compound in visualizing enzyme activity in live cells, showcasing its utility as a diagnostic tool.
The synthesis of 2-(thiophen-3-yl)ethanimidamide has also seen advancements, with new methodologies offering higher yields and improved purity. A 2023 publication in Organic Letters described a novel catalytic approach that reduces the need for harsh reagents, aligning with the growing demand for sustainable chemistry practices. These synthetic improvements are critical for scaling up production and ensuring the compound's availability for further research and clinical applications.
Despite these promising developments, challenges remain in the clinical translation of 2-(thiophen-3-yl)ethanimidamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, 2-(thiophen-3-yl)ethanimidamide (CAS: 861198-53-0) represents a versatile and promising molecule in the fields of chemical biology and pharmaceutical research. Its diverse applications, from enzyme inhibition to diagnostic imaging, underscore its value as a research tool and drug candidate. Continued exploration of its properties and optimization of its synthetic routes will be pivotal in advancing its use in medicine and biotechnology.
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